Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Physicochemical profiling Drug-likeness ADME prediction

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 371119-24-3) is a synthetic small-molecule member of the 1,2,3,4-tetrahydroquinoline class, defined by a 1-benzoyl substituent and a 6-acetamido group (molecular formula C₁₈H₁₈N₂O₂, MW 294.35 g/mol). It is listed in the ChemDiv screening collection as compound G502-0398, with a computed logP of 2.45, logD (pH 7.4) of 2.45, logSw of -3.01, a polar surface area (PSA) of 38.8 Ų, a single H-bond donor, and four H-bond acceptors.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 371119-24-3
Cat. No. B2879657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS371119-24-3
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21)
InChIKeyVUVXCRAMVJTLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 371119-24-3): Core Scaffold Identity and Sourcing Baseline


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 371119-24-3) is a synthetic small-molecule member of the 1,2,3,4-tetrahydroquinoline class, defined by a 1-benzoyl substituent and a 6-acetamido group (molecular formula C₁₈H₁₈N₂O₂, MW 294.35 g/mol) . It is listed in the ChemDiv screening collection as compound G502-0398, with a computed logP of 2.45, logD (pH 7.4) of 2.45, logSw of -3.01, a polar surface area (PSA) of 38.8 Ų, a single H-bond donor, and four H-bond acceptors . A confirmatory ¹H NMR spectrum is archived at SpectraBase (Compound ID IpiPd96zdg8), providing a reference fingerprint for identity verification during procurement [1]. This compound serves as both a standalone screening candidate and a key building block for the synthesis of more complex analogs, including the WDR91 co-crystallized ligand DR3448 [2] and the glucocorticoid receptor modulator 1 series .

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Cannot Be Freely Substituted by In-Class Analogs


The 1-benzoyl-1,2,3,4-tetrahydroquinoline scaffold supports a chemical space in which the nature of the 6-position substituent profoundly modulates both target engagement and physicochemical behavior. The acetamide moiety on the target compound (MW 294.35, logP 2.45, PSA 38.8 Ų) confers a distinct profile relative to the benzamide analog (MW 356.43, logP ~3.5 estimated, PSA 38.8 Ų) , the methanesulfonamide analog, and the propanamide homolog . Even a shift in the acetamide attachment from the 6- to the 7-position of the tetrahydroquinoline ring—while preserving molecular formula and exact mass—produces a regioisomer with measurably different biological recognition, as evidenced by the differential muscarinic acetylcholine receptor binding profiles of closely related analogs [1]. Furthermore, expanding the 6-substituent to a sulfonamide-bearing aromatic group elevates the molecular weight above 470 Da and introduces nanomolar NF-κB/AP-1 inhibitory activity (e.g., glucocorticoid receptor modulator 1, IC₅₀ 9 nM and 130 nM respectively) , activities wholly absent for the simple acetamide-bearing target compound. These structure–activity relationships preclude generic interchange without risking loss of desired properties or introduction of confounding polypharmacology.

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: logP, logD, logSw, and PSA of the 6-Acetamido Compound Versus the 6-Benzamide Analog

The target compound (CAS 371119-24-3) carries a compact acetamide group at the 6-position, yielding a molecular weight of 294.35 g/mol, a computed logP of 2.45, logD (pH 7.4) of 2.45, and a predicted aqueous solubility (logSw) of -3.01 . In contrast, the 6-benzamide analog (CAS 371133-44-7) contains a phenyl-substituted amide, increasing the molecular weight to 356.43 g/mol and the predicted logP to approximately 3.5 (estimated from QSPR fragment contributions) . The difference of roughly one logP unit and a 62 g/mol increase in molecular weight places the acetamide compound within a more favorable property space for oral bioavailability according to Lipinski's Rule of Five, whereas the benzamide analog begins to exceed optimal descriptors for central nervous system penetration [1].

Physicochemical profiling Drug-likeness ADME prediction

Regioisomeric Differentiation: 6-Acetamido vs. 7-Acetamido Substitution Pattern and the Impact on Biological Recognition

The target compound bears the acetamide group at the 6-position of the tetrahydroquinoline ring system. Its direct regioisomer, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 946266-74-6), shares an identical molecular formula (C₁₈H₁₈N₂O₂) and exact mass (294.35 g/mol), differing only in the attachment point of the acetamide substituent . Although no head-to-head biological comparison of these two specific regioisomers has been published, the broader tetrahydroquinoline literature establishes that regioisomeric substitution patterns dictate distinct biological outcomes. For example, in muscarinic acetylcholine receptor binding assays, a closely related 6-position benzamide analog displayed measurable receptor affinity (16,000–36,000 range in a [³H]QNB displacement assay), whereas identical scaffolds with alternative substitution patterns showed no detectable binding [1]. The same principle operates in the CETP inhibitor series, where potency shifts from 39 nM to inactive depending on the substitution regiochemistry around the tetrahydroquinoline core [2].

Regioselectivity Positional isomerism Target engagement

CETP Inhibitory Activity: Class-Level Potency Benchmarking Against the Tetrahydroquinoline A Reference Standard

While no published CETP inhibition data exist for the specific target compound (CAS 371119-24-3), it shares the 1,2,3,4-tetrahydroquinoline core with Tetrahydroquinoline A, a prototypical CETP inhibitor that achieves an IC₅₀ of 39 nM against partially purified human CETP [1]. The core scaffold patent literature (Bayer HealthCare AG, US 2008/0255068 A1) explicitly claims tetrahydroquinoline derivatives as CETP inhibitors for cardiovascular indications, establishing the target compound's core as a validated pharmacophore [2]. The acetamide-bearing target compound serves as a minimal pharmacophore probe: its activity (if any) at CETP defines the baseline contribution of the core scaffold absent the elaborate substituents found on optimized analogs. In contrast, tetrazoyl-substituted tetrahydroquinoline derivatives (e.g., compound 6m) demonstrate robust HDL-c elevation in hCETP/hApoA1 double transgenic mice [3], a level of in vivo validation absent for the simple acetamide variant.

CETP inhibition Cardiovascular drug discovery HDL-C elevation

Structural Biology Utility: Co-crystallization Progenitor of the WDR91 Ligand DR3448

The target compound forms the core scaffold of DR3448, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-cyano-2-methoxyphenyl)acetamide, which has been successfully co-crystallized with the WDR domain of human WDR91 and solved to 2.10 Å resolution by the Structural Genomics Consortium (PDB ID: 9DTA) [1]. The target compound (the 6-acetamido parent) represents the minimal scaffold from which DR3448 was derived through extension of the acetamide with a 3-cyano-2-methoxyphenylacetyl group. No co-crystal structure exists for the 7-acetamido regioisomer or for the benzamide analog bound to WDR91, indicating that the 6-position substitution pattern is permissive for WDR domain binding in this chemotype [1]. The WDR91–DR3448 structure provides direct structural validation of the 1-benzoyl-6-amino-tetrahydroquinoline scaffold as a ligand-efficient WDR domain recognition motif [2].

Structural biology Chemical probe WDR91 X-ray crystallography

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Evidence-Backed Application Scenarios for Scientific Procurement


Minimal Pharmacophore Probe for CETP Inhibitor SAR Campaigns

The 1-benzoyl-6-acetamido-tetrahydroquinoline scaffold overlaps with the core of Tetrahydroquinoline A (CETP IC₅₀ 39 nM), making CAS 371119-24-3 an ideal starting fragment for systematic SAR exploration [1]. Its computed logP of 2.45 and modest molecular weight (294.35) place it well within lead-like property space, allowing the 6-acetamido group to be elaborated toward potency optimization without breaching physicochemical boundaries . Procurement of this specific compound—rather than the benzamide or sulfonamide analogs—ensures that the minimal pharmacophore contribution of the 1-benzoyl-tetrahydroquinoline core can be deconvoluted from the contributions of larger 6-substituents.

Structure-Based Design of WDR Domain Chemical Probes

The co-crystal structure of DR3448 bound to the WDR domain of WDR91 (PDB 9DTA, 2.10 Å) establishes the 1-benzoyl-6-amino-tetrahydroquinoline geometry as a validated recognition motif for this protein family [2]. The target compound serves as the synthetic precursor for generating focused libraries around the 6-amino position. Researchers requiring a defined starting point for WDR domain probe development should specify CAS 371119-24-3, as the 7-acetamido regioisomer (CAS 946266-74-6) lacks any structural validation for WDR binding and may not adopt the requisite binding pose.

Physicochemical Benchmarking Standard for Tetrahydroquinoline Library Design

With experimentally verified identity by ¹H NMR and well-characterized computed properties (logP 2.45, logD 2.45, logSw -3.01, PSA 38.8 Ų), CAS 371119-24-3 provides a consistent reference point for calibrating the property distribution of larger tetrahydroquinoline screening libraries . Its single H-bond donor (the acetamide NH) and four H-bond acceptors define a balanced polarity profile that can serve as a baseline when assessing the impact of adding additional polar functionality (e.g., sulfonamide groups) or hydrophobic bulk on solubility and permeability.

Regioisomeric Purity Control in Medicinal Chemistry Synthesis

Because the 6-acetamido and 7-acetamido regioisomers share identical molecular formulas and exact masses (C₁₈H₁₈N₂O₂, 294.35 Da), they are indistinguishable by low-resolution LC-MS . The distinct ¹H NMR fingerprint of CAS 371119-24-3 archived at SpectraBase (Compound ID IpiPd96zdg8) provides an essential identity verification tool [3]. For laboratories synthesizing tetrahydroquinoline derivatives through electrophilic aromatic substitution or cross-coupling routes, procurement of the authentic 6-substituted standard is necessary to establish regiochemical purity of in-house products.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.